![molecular formula C26H23ClN2O4 B2860294 2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate CAS No. 326017-83-8](/img/structure/B2860294.png)
2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate
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Description
The compound “2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate” is a complex organic molecule. In the naphthalimide unit of the compound, the carboximide N atom and the five C atoms of the ethoxy-carbonyl-methyl substituent lie close to a common plane . The piperidine ring adopts a chair conformation .
Molecular Structure Analysis
The naphthalimide unit of the compound is almost planar . The carboximide N atom and the five C atoms of the ethoxy-carbonyl-methyl substituent also lie close to a common plane . This plane subtends an angle of 71.06° to the naphthalimide plane . The piperidine ring adopts a chair conformation .Scientific Research Applications
Crystallography and Structural Analysis
The planar structure of the naphthalimide unit and the chair conformation of the piperidine ring make this compound an interesting subject for crystallography studies . Researchers can use it to understand molecular conformations and intermolecular interactions, such as C-H⋯O hydrogen bonds, which are crucial in the development of new materials and drugs.
Photopolymerization Initiators
This compound has been used in the design of photopolymerization initiators due to its ability to undergo polymerization upon exposure to visible light . Its application in creating cured films with high migration stability is valuable for the coatings industry and 3D printing technologies.
Pharmaceutical Research
Piperidine derivatives, including this compound, are significant in pharmaceutical research. They are present in various classes of pharmaceuticals and have been the focus of studies for their potential as drugs . The compound’s structural similarity to other biologically active piperidine derivatives makes it a candidate for drug design and synthesis.
Ligand for Protein Activity Modulation
The compound serves as a ligand in the development of modulators for protein activity . It can be used to create inhibitors that are applied at high concentrations to achieve maximal effects, which is essential in the study of disease mechanisms and therapeutic interventions.
Building Block for PROTACs
As a building block, this compound is utilized in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a novel class of drugs that target proteins for degradation, offering a new approach to drug development, especially for undruggable targets.
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of various heterocyclic compounds, which are a cornerstone in medicinal chemistry . Its reactivity and structural motifs are leveraged to create new compounds with potential pharmacological applications.
properties
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4/c27-18-7-4-6-17(16-18)26(32)33-15-14-29-24(30)20-9-5-8-19-22(28-12-2-1-3-13-28)11-10-21(23(19)20)25(29)31/h4-11,16H,1-3,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHJCTFAUYICMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate |
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